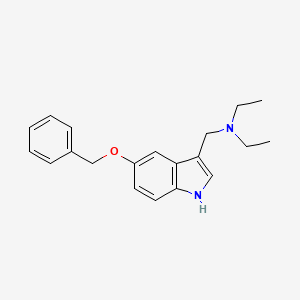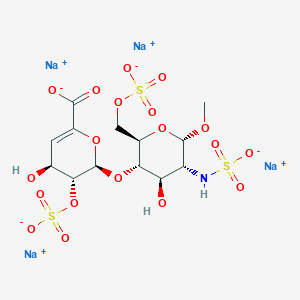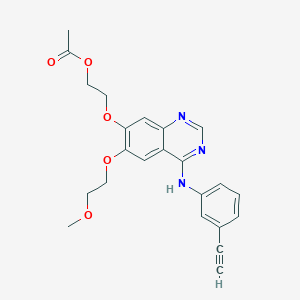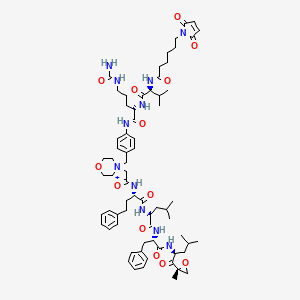
MC-Val-Cit-PAB-carfilzomib iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-Val-Cit-PAB-carfilzomib iodide: is a compound used in the development of antibody-drug conjugates (ADCs). It combines the proteasome inhibitor carfilzomib with a linker (MC-Val-Cit-PAB) that facilitates targeted drug delivery. This compound exhibits potent antitumor activity and is primarily used in research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MC-Val-Cit-PAB-carfilzomib iodide involves multiple steps:
Synthesis of the Linker (MC-Val-Cit-PAB): The linker is synthesized by combining maleimide with valine-citrulline and para-aminobenzyl alcohol (PAB).
Conjugation with Carfilzomib: The linker is then conjugated with carfilzomib through a series of reactions, including amide bond formation and purification steps.
Iodination: The final step involves the iodination of the conjugate to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is typically carried out in specialized facilities equipped with advanced technologies for large-scale synthesis and purification .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carfilzomib moiety.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: The linker portion (MC-Val-Cit-PAB) can undergo substitution reactions, especially at the maleimide and benzyl alcohol sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Oxidized derivatives of carfilzomib.
Reduction Products: Reduced forms of the linker and carfilzomib.
Substitution Products: Substituted derivatives at the maleimide and benzyl alcohol sites.
Aplicaciones Científicas De Investigación
Chemistry:
Drug Development: Used in the synthesis of ADCs for targeted cancer therapy.
Bioconjugation: Employed in the development of bioconjugates for various applications.
Biology:
Cell Studies: Utilized in cell-based assays to study the effects of proteasome inhibition.
Mechanistic Studies: Helps in understanding the mechanisms of drug action at the cellular level.
Medicine:
Cancer Research: Investigated for its potential in treating various types of cancer, particularly multiple myeloma.
Therapeutic Development: Aids in the development of new therapeutic strategies for cancer treatment.
Industry:
Pharmaceutical Manufacturing: Used in the production of ADCs and other bioconjugates.
Quality Control: Plays a role in the quality control processes of pharmaceutical products.
Mecanismo De Acción
MC-Val-Cit-PAB-carfilzomib iodide exerts its effects through the following mechanisms:
Proteasome Inhibition: Carfilzomib, the active component, irreversibly inhibits the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent cell death.
Targeted Delivery: The MC-Val-Cit-PAB linker facilitates targeted delivery of carfilzomib to cancer cells, enhancing its therapeutic efficacy.
Molecular Targets: The primary molecular target is the proteasome, a complex responsible for protein degradation in cells.
Comparación Con Compuestos Similares
MC-Val-Cit-PAB-monomethyl auristatin E: Another ADC linker-drug conjugate with potent antitumor activity.
MC-Val-Cit-PAB-monomethyl auristatin F: Similar to the above but with different cytotoxic payload.
MC-Val-Cit-PAB-doxorubicin: Combines the linker with the chemotherapeutic agent doxorubicin.
Uniqueness:
Potent Proteasome Inhibition: MC-Val-Cit-PAB-carfilzomib iodide is unique due to its irreversible inhibition of the proteasome, which is not commonly seen in other ADCs.
Targeted Delivery: The use of the MC-Val-Cit-PAB linker ensures precise delivery to cancer cells, minimizing off-target effects.
Propiedades
Fórmula molecular |
C68H96N11O13+ |
|---|---|
Peso molecular |
1275.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]morpholin-4-ium-4-yl]acetyl]amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C68H95N11O13/c1-44(2)38-53(61(84)68(7)43-92-68)74-65(88)55(40-48-20-13-9-14-21-48)76-64(87)54(39-45(3)4)75-63(86)52(29-26-47-18-11-8-12-19-47)72-57(81)42-79(34-36-91-37-35-79)41-49-24-27-50(28-25-49)71-62(85)51(22-17-32-70-67(69)90)73-66(89)60(46(5)6)77-56(80)23-15-10-16-33-78-58(82)30-31-59(78)83/h8-9,11-14,18-21,24-25,27-28,30-31,44-46,51-55,60H,10,15-17,22-23,26,29,32-43H2,1-7H3,(H9-,69,70,71,72,73,74,75,76,77,80,81,85,86,87,88,89,90)/p+1/t51-,52-,53-,54-,55-,60-,68+/m0/s1 |
Clave InChI |
LFLRXYNLTLDZQQ-KPOMOQQRSA-O |
SMILES isomérico |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O |
SMILES canónico |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)





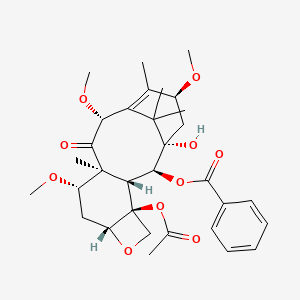
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)
![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
